molecular formula C3H6N2S B8699175 2,5-Dihydrothiazol-4-amine

2,5-Dihydrothiazol-4-amine

Cat. No.: B8699175
M. Wt: 102.16 g/mol
InChI Key: KMZYCZWDCPQIAR-UHFFFAOYSA-N
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Description

2,5-Dihydrothiazol-4-amine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydrothiazol-4-amine can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common synthetic route involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as BF3 and p-toluenesulfonic acid . Another method includes the reaction of Schiff bases with 2-mercaptoacetic acid in the presence of anhydrous zinc chloride at reflux conditions .

Industrial Production Methods

Industrial production of thiazolidin-4-ylideneamine typically involves optimizing these synthetic routes to achieve higher yields, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different functional groups .

Comparison with Similar Compounds

2,5-Dihydrothiazol-4-amine can be compared with other similar compounds, such as thiazolidin-4-one and thiazolidine-2,4-dione. While all these compounds share a thiazolidine ring, they differ in their substituents and biological activities. Thiazolidin-4-one is known for its anticancer and antimicrobial properties, while thiazolidine-2,4-dione is widely used as an antidiabetic agent .

List of Similar Compounds

Properties

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

IUPAC Name

2,5-dihydro-1,3-thiazol-4-amine

InChI

InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1-2H2,(H2,4,5)

InChI Key

KMZYCZWDCPQIAR-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCS1)N

Origin of Product

United States

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